molecular formula C10H15NO B12435768 2-Methyl-1-phenoxypropan-2-amine

2-Methyl-1-phenoxypropan-2-amine

Cat. No.: B12435768
M. Wt: 165.23 g/mol
InChI Key: JOHWYXUNMQNSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-phenoxypropan-2-amine is an organic compound with the molecular formula C10H15NO It is a derivative of phenoxypropanamine, characterized by the presence of a phenoxy group attached to a propanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-phenoxypropan-2-amine typically involves the reaction of 2-methylpropan-2-amine with phenol in the presence of a suitable catalyst. One common method is the transaminase-mediated synthesis, which offers an environmentally friendly and economically attractive route. This method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity to produce enantiopure derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis reactions to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-phenoxypropan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

2-Methyl-1-phenoxypropan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including cognitive enhancement and neuroprotection.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenoxypropan-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly those involving dopamine and norepinephrine. This modulation can lead to enhanced cognitive function and neuroprotection .

Comparison with Similar Compounds

    1-Phenoxypropan-2-amine: A structurally similar compound with a phenoxy group attached to a propanamine backbone.

    2-Methyl-2-phenoxypropan-1-amine: Another derivative with a similar structure but different functional group positioning.

Uniqueness: 2-Methyl-1-phenoxypropan-2-amine is unique due to its specific substitution pattern, which may confer distinct biochemical properties and therapeutic potential compared to its analogs .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-methyl-1-phenoxypropan-2-amine

InChI

InChI=1S/C10H15NO/c1-10(2,11)8-12-9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3

InChI Key

JOHWYXUNMQNSSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=CC=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.